4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine
CAS No.: 2549001-40-1
Cat. No.: VC11834770
Molecular Formula: C15H22N4O3
Molecular Weight: 306.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549001-40-1 |
|---|---|
| Molecular Formula | C15H22N4O3 |
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | [4-(6-methoxypyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C15H22N4O3/c1-21-14-9-13(16-11-17-14)19-7-8-22-12(10-19)15(20)18-5-3-2-4-6-18/h9,11-12H,2-8,10H2,1H3 |
| Standard InChI Key | JIHHZEFDQMPEBE-UHFFFAOYSA-N |
| SMILES | COC1=NC=NC(=C1)N2CCOC(C2)C(=O)N3CCCCC3 |
| Canonical SMILES | COC1=NC=NC(=C1)N2CCOC(C2)C(=O)N3CCCCC3 |
Introduction
Structural Overview
The compound consists of three key components:
-
6-Methoxypyrimidine group: This is a substituted pyrimidine ring with a methoxy (-OCH3) group at the 6th position. Pyrimidines are well-known for their biological activity and are often found in nucleic acids and pharmaceuticals.
-
Piperidine-1-carbonyl group: The piperidine ring, a six-membered nitrogen-containing heterocycle, is linked to the morpholine through a carbonyl group (-C=O). Piperidine derivatives are frequently used in drug design due to their pharmacological properties.
-
Morpholine moiety: Morpholine is a six-membered ring containing oxygen and nitrogen atoms. It is widely used as a building block in medicinal chemistry.
The combination of these groups suggests the compound may exhibit diverse chemical reactivity and biological activity.
Pharmaceutical Relevance
-
Pyrimidine derivatives, such as the 6-methoxypyrimidine group in this compound, are known for their roles in antiviral, anticancer, and antimicrobial agents .
-
Piperidine-containing compounds have been studied as inhibitors of enzymes like VEGFR-2 (vascular endothelial growth factor receptor-2), making them potential candidates for antiangiogenic and antitumor therapies .
-
Morpholine derivatives are often utilized as scaffolds in drug discovery due to their solubility and bioavailability.
Agrochemical Uses
Pyrimidine-based compounds have been explored as herbicides, fungicides, and insecticides due to their ability to interfere with enzymatic pathways in pests .
General Synthetic Approach
The synthesis of 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine likely involves:
-
Formation of the pyrimidine core: Starting from precursors like methoxy-substituted pyrimidines.
-
Introduction of the piperidine-carbonyl group: This can be achieved through acylation reactions involving piperidine derivatives.
-
Attachment of the morpholine ring: Typically via nucleophilic substitution or amidation reactions.
Challenges in Synthesis
-
Regioselectivity: Ensuring substitution occurs at the correct positions on the pyrimidine ring.
-
Stability: Maintaining the integrity of sensitive functional groups (e.g., methoxy and carbonyl) during multi-step reactions.
Experimental Validation
Further studies are needed to:
-
Evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion).
-
Test its efficacy against specific biological targets.
Derivative Exploration
Modifications of this compound (e.g., altering substituents on the pyrimidine or piperidine rings) could optimize its activity for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume